![molecular formula C15H18N2O4S B1421991 N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine CAS No. 1291831-45-2](/img/structure/B1421991.png)
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
Übersicht
Beschreibung
“N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine” is a compound with the CAS Number: 1291831-45-2. Its IUPAC name is (2S)-2-{[(6-methoxy-1H-indol-2-yl)carbonyl]amino}-4-(methylsulfanyl)butanoic acid . The compound has a molecular weight of 322.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.38 . It should be stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Cancer Research
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine: and its indole derivatives have been extensively studied for their potential in cancer treatment. These compounds exhibit properties that can inhibit the proliferation of cancer cells and induce apoptosis. The indole nucleus, being a common structure in many natural products with anticancer activity, is a focal point in the design of new chemotherapeutic agents .
Antimicrobial Applications
Indole derivatives, including N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine , show promise as antimicrobial agents. Their structure allows them to interact with various microbial enzymes and receptors, disrupting vital biological processes in pathogens. This makes them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Pharmacology
In pharmacological studies, indole-based compounds are considered “privileged structures” due to their high-affinity binding to multiple receptors. They are used to synthesize molecules with a wide range of biological activities, including antiviral, anti-inflammatory, and anticholinesterase activities. This versatility is crucial for developing new medications with targeted therapeutic effects .
Biotechnology
The biotechnological production of indole derivatives is an area of significant interest. These compounds can be used as flavoring agents in food, fragrances in perfumery, and even as natural colorants. Advances in microbial cell factories have enabled the efficient synthesis of these compounds from simple substrates like glucose or tryptophan, highlighting their industrial potential .
Chemical Research
Indole derivatives are pivotal in chemical research, particularly in the synthesis of complex molecules. They serve as key intermediates in the construction of alkaloids and other biologically active compounds. The study of their synthesis and reactivity is essential for the development of new synthetic methodologies .
Environmental Science
While direct references to environmental applications of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine were not found, indole derivatives are known to play roles in plant biology and ecology. For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth and development. Understanding these compounds can lead to advancements in agricultural practices and environmental management .
Eigenschaften
IUPAC Name |
(2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQBOJIHMCZEZ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC(CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N[C@@H](CCSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



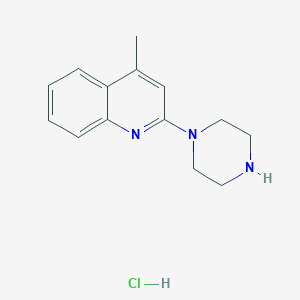
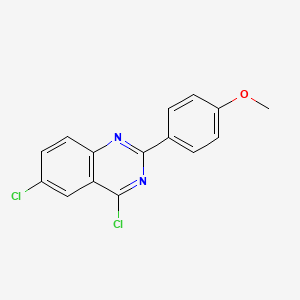
![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1421910.png)
![3-[(1R)-1-hydroxyethyl]benzonitrile](/img/structure/B1421911.png)


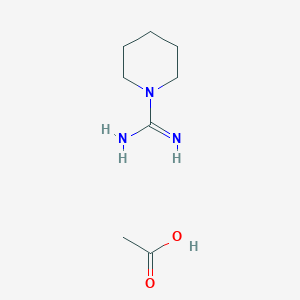



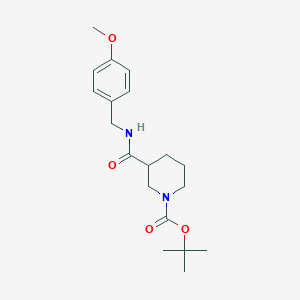
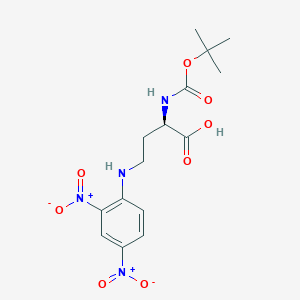
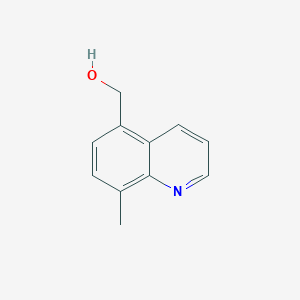
![Ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine](/img/structure/B1421930.png)